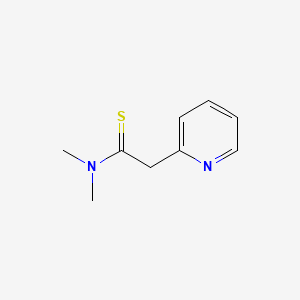
alpha-Nitrocinnamonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Nitrocinnamonitrile is an organic compound characterized by the presence of both a nitro group and a nitrile group attached to a cinnamyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with nitroacetonitrile under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Alpha-Nitrocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Alpha-Nitrocinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which alpha-Nitrocinnamonitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Alpha-Nitrocinnamonitrile can be compared with other similar compounds such as:
Cinnamonitrile: Lacks the nitro group but has similar structural features.
Nitrobenzene: Contains a nitro group but lacks the nitrile group.
Benzonitrile: Contains a nitrile group but lacks the nitro group.
Properties
CAS No. |
38436-36-1 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
(Z)-2-nitro-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-9(11(12)13)6-8-4-2-1-3-5-8/h1-6H/b9-6- |
InChI Key |
LUBZISVMDWFFEL-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)







![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)


